2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with chloro and nitro substituents, as well as a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the coupling of the nitrated intermediate with 3-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or ethanol, and bases such as triethylamine.
Major Products
Reduction: 2-amino-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro and chloro substituents, as well as the pyrrolidinone moiety, may contribute to its binding affinity and specificity for certain proteins or enzymes. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure but with different substitution pattern on the phenyl ring.
2-chloro-4-nitro-N-(3-nitrophenyl)benzamide: Contains an additional nitro group on the phenyl ring.
Uniqueness
2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both chloro and nitro substituents, as well as the pyrrolidinone moiety, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)6-7-14(15)17(23)19-11-3-1-4-12(9-11)20-8-2-5-16(20)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXSSPAVGGMPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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